molecular formula C13H13NO4 B8622828 2-Oxo-2-((1-oxo-2,3-dihydro-1H-inden-5-yl)amino)ethyl acetate CAS No. 920304-37-6

2-Oxo-2-((1-oxo-2,3-dihydro-1H-inden-5-yl)amino)ethyl acetate

Cat. No.: B8622828
CAS No.: 920304-37-6
M. Wt: 247.25 g/mol
InChI Key: AJIUDXGTUWQOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-((1-oxo-2,3-dihydro-1H-inden-5-yl)amino)ethyl acetate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

920304-37-6

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

[2-oxo-2-[(1-oxo-2,3-dihydroinden-5-yl)amino]ethyl] acetate

InChI

InChI=1S/C13H13NO4/c1-8(15)18-7-13(17)14-10-3-4-11-9(6-10)2-5-12(11)16/h3-4,6H,2,5,7H2,1H3,(H,14,17)

InChI Key

AJIUDXGTUWQOGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-Amino-indan-1-one (commercially available, 100 mg, 0.679 mmol, 1 eq.) in DCM (5 mL) is added pyridine (0.066 mL, 0.815 mmol, 1.2 eq.). The resulting solution is cooled to 0° C. followed by the addition of acetoxy acetyl chloride (0.073 mL, 0.679 mmol, 1 eq.). After stirring at 0° C. for 15 min., the reaction is warmed to 25° C. and stirred for 12 h. The reaction is diluted with DCM and sequentially washed with 1 N HCl (aq) and saturated aqueous NaHCO3. The resulting organic solution is dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (1:6 hexanes/EtOAc) to give Acetic acid (1-oxo-indan-5-ylcarbamoyl)-methyl ester as an off-white solid (136 mg, 81% yield). [MS: (ES+) 248.1 (M+1)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.066 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.073 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.